N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
“N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Methyl Groups: Methylation can be performed using methyl iodide or methyl sulfate in the presence of a base.
Attachment of the Pyrrolidine Moiety: This step may involve the reaction of the pyrazole derivative with a pyrrolidine derivative, possibly through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of “N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole: Lacks the pyrrolidine moiety, potentially altering its biological activity.
N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide: Lacks the methyl groups, which may affect its chemical reactivity and biological properties.
Uniqueness
“N,1,3,5-tetramethyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” is unique due to its specific substitution pattern, which can influence its chemical and biological behavior. The presence of multiple methyl groups and a pyrrolidine moiety may enhance its stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
N,1,3,5-tetramethyl-N-pyrrolidin-3-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H20N4O/c1-8-11(9(2)16(4)14-8)12(17)15(3)10-5-6-13-7-10/h10,13H,5-7H2,1-4H3 |
InChI Key |
JQPASHFYPAFPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)C2CCNC2 |
Origin of Product |
United States |
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